3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methanesulfonate ester group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenyl acetic acid and 2-methyl-4H-chromen-4-one.
Esterification: The 4-methoxyphenyl acetic acid is esterified with methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methoxyphenyl methanesulfonate.
Condensation: The 4-methoxyphenyl methanesulfonate is then condensed with 2-methyl-4H-chromen-4-one under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl methanesulfonate: A simpler ester derivative with similar reactivity.
2-methyl-4H-chromen-4-one: The core structure without the methoxyphenyl and methanesulfonate groups.
Chalcone derivatives: Compounds with similar chromen-4-one structures but different substituents.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-17(12-4-6-13(22-2)7-5-12)18(19)15-9-8-14(10-16(15)23-11)24-25(3,20)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYELPHPOAMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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